molecular formula C18H17N3O6S2 B2396412 3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923462-85-5

3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2396412
CAS RN: 923462-85-5
M. Wt: 435.47
InChI Key: QDEYHTZDKYGHEB-UHFFFAOYSA-N
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Description

The compound “3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a methylsulfonyl group, a phenylsulfonyl group, an oxadiazole ring, and a benzamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve several steps, each targeting a specific functional group. For example, the phenylsulfonyl group could potentially be introduced using a reagent like Davis Reagent . The oxadiazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the oxadiazole ring and the benzamide group would likely contribute to the rigidity of the molecule, while the sulfonyl groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl groups could potentially undergo oxidation or reduction reactions . The oxadiazole ring might also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar sulfonyl groups could impact its solubility in different solvents .

Scientific Research Applications

Catalytic Protodeboronation for Anti-Markovnikov Hydromethylation

Synthesis of Methyl 2-Benzyl-3-phenyl-2-(phenylsulfonyl)propanoate

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Mechanism of Action

Target of Action

It’s worth noting that benzenesulfonic acid derivatives have been reported to inhibit human neutrophil elastase (hne) , a proteinase that degrades a range of proteins . This suggests that our compound might also target proteinases or similar enzymes.

Pharmacokinetics

The solubility of a compound in water and other solvents can impact its bioavailability . For instance, benzenesulfonamide, a structurally similar compound, is reported to be soluble in ethanol and ether, but insoluble in water . This suggests that our compound might have similar solubility properties, which could influence its absorption and distribution in the body.

properties

IUPAC Name

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-28(23,24)15-9-5-6-13(12-15)17(22)19-18-21-20-16(27-18)10-11-29(25,26)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEYHTZDKYGHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfonyl)-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

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